2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 3-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group yields a quinone derivative, while reduction of the amino group results in a primary amine.
Scientific Research Applications
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular pathways and physiological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Thiophene derivatives: Exhibits a variety of biological effects, including anticancer and anti-inflammatory properties.
Uniqueness
What sets 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-11-4-3-5-13(8-11)25-16-10-20-18(19)21-17(16)14-7-6-12(24-2)9-15(14)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOOANVVNTMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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